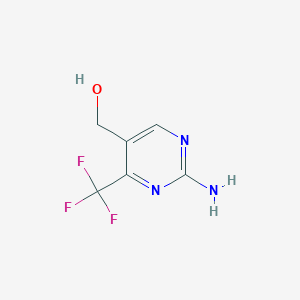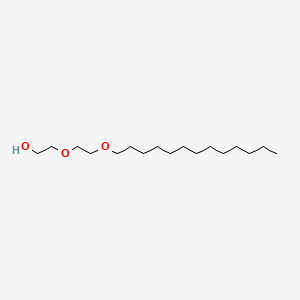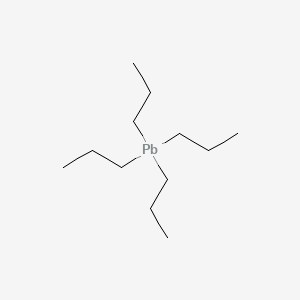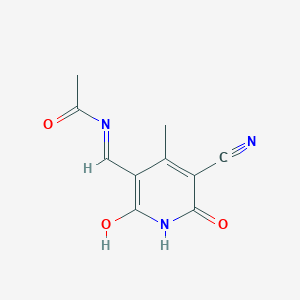
2,6-Di-sec-butyl-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-sec-butyl-aniline is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of aniline, where two sec-butyl groups are attached to the 2 and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butyl-aniline typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 2,6-Di-sec-butyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
2,6-Di-sec-butyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 2,6-Di-sec-butyl-aniline involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to oxidizing agents, forming reactive intermediates. In reduction reactions, it accepts electrons from reducing agents, converting to more stable forms. The pathways involved include electron transfer and radical formation, which are crucial in determining the compound’s reactivity and stability.
類似化合物との比較
2,6-Di-tert-butylaniline: Similar in structure but with tert-butyl groups instead of sec-butyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Diethyl-aniline: Contains ethyl groups at the 2 and 6 positions.
Comparison: 2,6-Di-sec-butyl-aniline is unique due to the presence of sec-butyl groups, which provide steric hindrance and influence its reactivity compared to other similar compounds. The sec-butyl groups also affect the compound’s physical properties, such as boiling point and solubility, making it distinct in its applications and behavior in chemical reactions.
特性
CAS番号 |
21155-53-3 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
2,6-di(butan-2-yl)aniline |
InChI |
InChI=1S/C14H23N/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11H,5-6,15H2,1-4H3 |
InChIキー |
GCTRPALYLKYZIR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
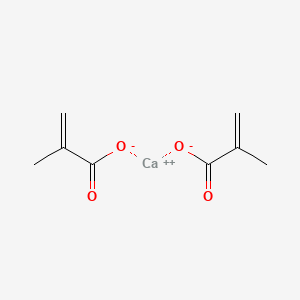

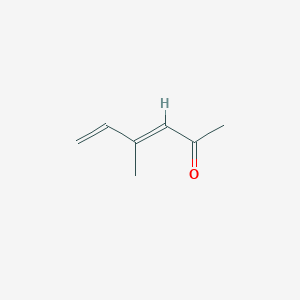
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
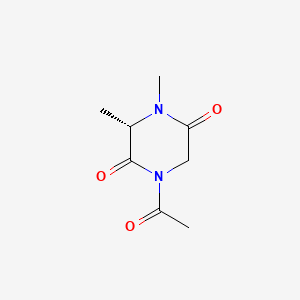
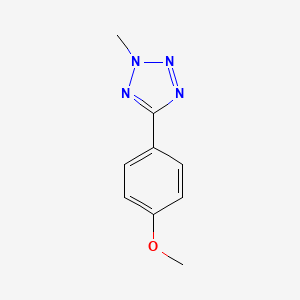
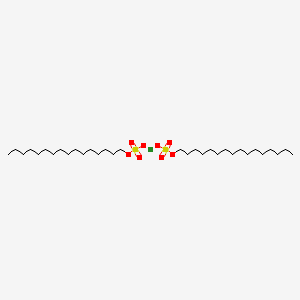
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
